molecular formula C27H31IN2 B1670620 DiIC1(5) CAS No. 36536-22-8

DiIC1(5)

Cat. No. B1670620
CAS RN: 36536-22-8
M. Wt: 510.5 g/mol
InChI Key: UANMYOBKUNUUTR-UHFFFAOYSA-M
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Description

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .


Molecular Structure Analysis

DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .


Chemical Reactions Analysis

DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .


Physical And Chemical Properties Analysis

The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .

Scientific Research Applications

Summary of the Application

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . The dye accumulates primarily in mitochondria with active membrane potentials . This property makes it useful for studying mitochondrial membrane potential.

Methods of Application

At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .

Results or Outcomes

The decrease in DiIC1(5) fluorescence with the addition of CCCP has been observed . This indicates that the dye can be used to study changes in mitochondrial membrane potential.

2. Application in Studying Inflammatory Signalling Cascades

Summary of the Application

DiIC1(5) is used to study the interaction of exogenous pyrogens with human monocyte/macrophage cell model THP-1 . The dye’s ability to accumulate in mitochondria with active membrane potentials makes it useful for studying the effects of these pyrogens on cellular morphology, organelle function, and inflammatory signalling .

Methods of Application

The exposure and associated change in cellular morphology, organelle function, mechanism of cell death, inflammatory signalling and expression of inflammation-related genes were analyzed in different time periods .

Results or Outcomes

It was observed that exogenous pyrogens induce dose and time-dependent toxicity to monocytes/macrophages . Both pyrogens can evoke immune signalling with increased expression of inflammatory genes and associated activation of intracellular signalling cascades .

Future Directions

The use of DiIC1(5) in research is ongoing, particularly in the study of mitochondrial membrane potential and cell health . Its use in combination with other reagents allows for multiparametric study of vitality and apoptosis .

properties

IUPAC Name

1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMYOBKUNUUTR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884814
Record name 3H-Indolium, 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)penta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium iodide

CAS RN

36536-22-8
Record name 1,1′,3,3,3′,3′-Hexamethylindodicarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36536-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indolium, 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indolium, 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)penta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1',3,3,3',3'-Hexamethylindodicarbocyanine iodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H8U2C7F2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
LE Munoz, C Maueröder, R Chaurio, C Berens… - …, 2013 - Taylor & Francis
The response of the immune system against dying and dead cells strongly depends on the cell death phenotype. Beside other forms of cell death, two clearly distinct populations, early …
Number of citations: 66 www.tandfonline.com
HH Kim, M Funaro, S Mazel, M Goldstein… - Reproductive …, 2013 - Elsevier
Apoptosis has been implicated in sperm chromatin damage; it is unclear whether apoptosis occurs through cytoplasmic or mitochondrial pathways. Sperm has minimal volume of …
Number of citations: 17 www.sciencedirect.com
C Janko, L Munoz, R Chaurio, C Maueröder… - Necrosis: Methods and …, 2013 - Springer
Apoptosis and necrosis reflect the program of cell death employed by a dying cell and the final stage of death, respectively. Whereas apoptosis is defined as a physiological, highly …
Number of citations: 46 link.springer.com
HH Kim, M Goldstein, DA Paduch - The Journal of Urology, 2009 - auajournals.org
RESULTS: In sperm before induction, 2.8% were AV (+) and DiIC1 (5)(+) and 33.5% were AV (+) and DiIC1 (5)(-). After induction, 4.3% were AV (+) and DiIC1 (5)(+) and 41.4% were AV …
Number of citations: 3 www.auajournals.org
F Dimitriadis, E Kaldrymidou, D Psalla… - The Journal of …, 2009 - auajournals.org
RESULTS: In sperm before induction, 2.8% were AV (+) and DiIC1 (5)(+) and 33.5% were AV (+) and DiIC1 (5)(-). After induction, 4.3% were AV (+) and DiIC1 (5)(+) and 41.4% were AV …
Number of citations: 3 www.auajournals.org
M Seyrek, HC Irkilata, IM Vural, I Yildirim… - The Journal of …, 2009 - auajournals.org
RESULTS: In sperm before induction, 2.8% were AV (+) and DiIC1 (5)(+) and 33.5% were AV (+) and DiIC1 (5)(-). After induction, 4.3% were AV (+) and DiIC1 (5)(+) and 41.4% were AV …
Number of citations: 5 www.auajournals.org
NA Pham, BH Robinson… - Cytometry: The Journal of …, 2000 - Wiley Online Library
Background Increased mitochondrial generation of reactive oxygen intermediates (ROI) due to defective respiratory chain activity has been implicated in physiological processes such …
Number of citations: 110 onlinelibrary.wiley.com
MI Maron, CT Magle, B Czesny… - Antimicrobial Agents …, 2016 - Am Soc Microbiol
New strategies targeting Plasmodium falciparum gametocytes, the sexual-stage parasites that are responsible for malaria transmission, are needed to eradicate this disease. Most …
Number of citations: 28 journals.asm.org
X Li, L Du, Z Darzynkiewicz - Experimental cell research, 2000 - Elsevier
Collapse of the mitochondrial potential (ΔΨ m ) during apoptosis has been linked with a release of cytochrome c and apoptosis-inducing factor (AIF) and activation of caspases. Using a …
Number of citations: 67 www.sciencedirect.com
S Patil, HA Baeshen - Saudi Journal of Biological Sciences, 2021 - Elsevier
Smokeless tobacco habits are detrimental to oral health. A correlation between tobacco use and local epithelial tissue damage exists. Yet, the underlying cellular mechanism is not …
Number of citations: 3 www.sciencedirect.com

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